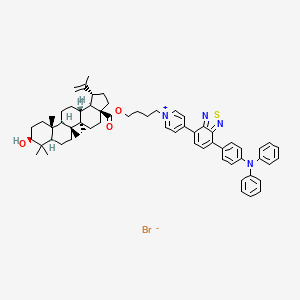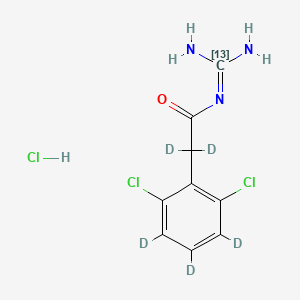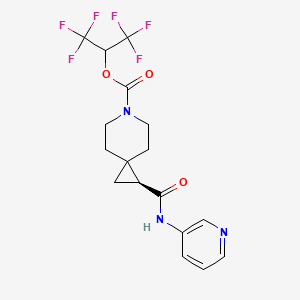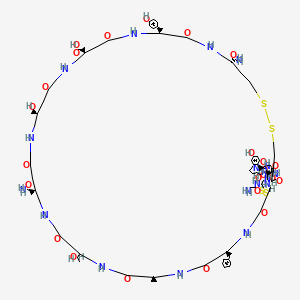
H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-NH2 is a synthetic peptide composed of 16 amino acids. This peptide is of significant interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. The sequence includes glycine, cysteine, serine, tyrosine, proline, phenylalanine, alanine, threonine, asparagine, and aspartic acid, which contribute to its unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or Oxyma.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose the reactive amine groups for subsequent coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.
Types of Reactions:
Oxidation: The cysteine residues in the peptide can undergo oxidation to form disulfide bonds, which are crucial for the peptide’s stability and function.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to study structure-function relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous buffer solutions.
Substitution: Site-directed mutagenesis or chemical synthesis methods.
Major Products:
Oxidation: Formation of disulfide-linked peptide dimers.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-NH2 has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of biomaterials and nanotechnology applications.
Mechanism of Action
The mechanism of action of H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The presence of cysteine residues enables the formation of disulfide bonds, which can stabilize the peptide’s conformation and enhance its binding affinity.
Comparison with Similar Compounds
H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-OH: Similar sequence but with a free carboxyl group at the C-terminus instead of an amide group.
H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-OMe: Similar sequence but with a methyl ester group at the C-terminus.
Uniqueness: H-Gly-Cys(1)-Cys(2)-Ser-Tyr-Pro-Pro-Cys(1)-Phe-Ala-Thr-Asn-Ser-Asp-Tyr-Cys(2)-NH2 is unique due to its specific sequence and the presence of an amide group at the C-terminus, which can influence its stability, solubility, and biological activity compared to similar peptides with different terminal groups.
Properties
Molecular Formula |
C72H96N18O24S4 |
|---|---|
Molecular Weight |
1725.9 g/mol |
IUPAC Name |
2-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-18-(2-amino-2-oxoethyl)-27-benzyl-6-carbamoyl-21-[(1R)-1-hydroxyethyl]-15,48-bis(hydroxymethyl)-9,45-bis[(4-hydroxyphenyl)methyl]-24-methyl-8,11,14,17,20,23,26,29,32,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,16,19,22,25,28,31,37,43,46,49,51-tetradecazatetracyclo[28.20.7.033,37.039,43]heptapentacontan-12-yl]acetic acid |
InChI |
InChI=1S/C72H96N18O24S4/c1-34-59(101)88-57(35(2)93)70(112)81-43(25-54(74)96)62(104)83-46(28-91)64(106)80-44(26-56(98)99)63(105)78-42(23-37-12-16-39(94)17-13-37)61(103)85-48(58(75)100)30-115-117-32-50-68(110)84-47(29-92)65(107)82-45(24-38-14-18-40(95)19-15-38)71(113)90-21-7-11-53(90)72(114)89-20-6-10-52(89)69(111)87-51(33-118-116-31-49(66(108)86-50)77-55(97)27-73)67(109)79-41(60(102)76-34)22-36-8-4-3-5-9-36/h3-5,8-9,12-19,34-35,41-53,57,91-95H,6-7,10-11,20-33,73H2,1-2H3,(H2,74,96)(H2,75,100)(H,76,102)(H,77,97)(H,78,105)(H,79,109)(H,80,106)(H,81,112)(H,82,107)(H,83,104)(H,84,110)(H,85,103)(H,86,108)(H,87,111)(H,88,101)(H,98,99)/t34-,35+,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,57-/m0/s1 |
InChI Key |
DFZSRPUJEBRFKM-JTWAEYBSSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)CN)C(=O)N[C@H](C(=O)N1)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)CO)C(=O)N)CC7=CC=C(C=C7)O)CC(=O)O)CO)CC(=O)N)[C@@H](C)O |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)N1)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)CO)C(=O)N)CC7=CC=C(C=C7)O)CC(=O)O)CO)CC(=O)N)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




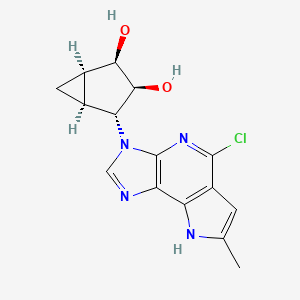
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12384374.png)
![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)
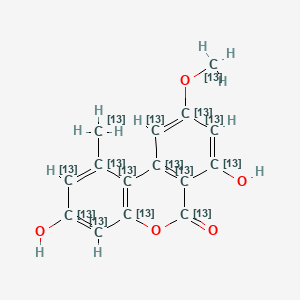
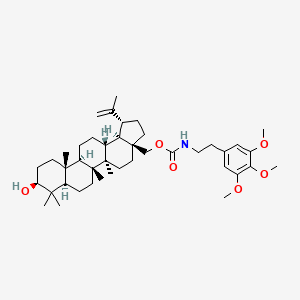
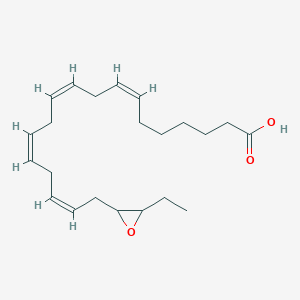
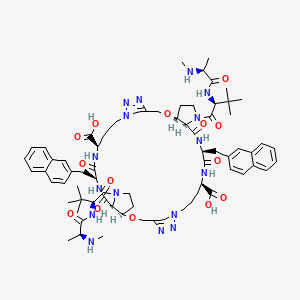
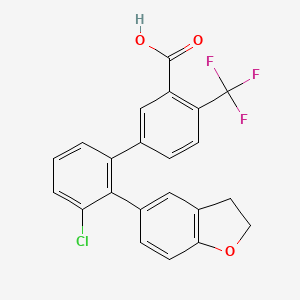
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12384418.png)
